molecular formula C19H23NO2 B14296797 1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 114021-48-6

1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B14296797
CAS No.: 114021-48-6
M. Wt: 297.4 g/mol
InChI Key: GIYSQRQZNXRMEJ-UHFFFAOYSA-N
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Description

1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline is an organic peroxide compound known for its unique structure and reactivity. It contains a peroxy group attached to a tetrahydroisoquinoline ring, making it a valuable compound in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of tert-butyl hydroperoxide with a suitable precursor, such as 2-phenyl-1,2,3,4-tetrahydroisoquinoline, under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxy bond .

Industrial Production Methods

Industrial production of this compound may involve continuous preparation methods using plate exchangers with high heat exchange capacity to ensure efficient and safe synthesis . This approach allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The peroxy group can participate in oxidation reactions, often leading to the formation of radicals.

    Reduction: Under certain conditions, the compound can be reduced to form different products.

    Substitution: The phenyl and tetrahydroisoquinoline moieties can undergo substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include acids (e.g., sulfuric acid, hydrochloric acid), bases, and other oxidizing or reducing agents . Reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures and pressures to ensure safety and efficiency.

Major Products

Major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted products with different functional groups attached to the phenyl or tetrahydroisoquinoline rings .

Scientific Research Applications

1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline involves the generation of radicals through the homolysis of the peroxy bond. These radicals can then participate in various chemical reactions, including polymerization and oxidation . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(tert-Butylperoxy)-2-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structure, which combines a peroxy group with a tetrahydroisoquinoline ring. This structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications.

Properties

CAS No.

114021-48-6

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

1-tert-butylperoxy-2-phenyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C19H23NO2/c1-19(2,3)22-21-18-17-12-8-7-9-15(17)13-14-20(18)16-10-5-4-6-11-16/h4-12,18H,13-14H2,1-3H3

InChI Key

GIYSQRQZNXRMEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC1C2=CC=CC=C2CCN1C3=CC=CC=C3

Origin of Product

United States

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